Technical Whitepaper: Chemical Properties, Stability, and Reactivity of (1-Chloro-2-nitroethenyl)benzene
Technical Whitepaper: Chemical Properties, Stability, and Reactivity of (1-Chloro-2-nitroethenyl)benzene
Abstract
(1-Chloro-2-nitroethenyl)benzene (CAS: 1199-21-9)[1], frequently referred to in literature as
Structural Profiling and Stereoelectronic Properties
(1-Chloro-2-nitroethenyl)benzene features a unique push-pull electronic system that is heavily skewed toward electron withdrawal. The molecule consists of a vinyl group substituted with a phenyl ring and a chlorine atom at the C1 (
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Electrophilicity: The resonance effect of the nitro group strongly polarizes the C=C double bond, leaving the C1 carbon highly electrophilic.
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Leaving Group Dynamics: The presence of the chlorine atom at C1 transforms the standard Michael acceptor profile of a typical nitrostyrene into a substrate primed for nucleophilic vinylic substitution (
) . -
Hydrophobicity: As an uncharged, halogenated aromatic compound, it typically presents as a yellow to brown solid at room temperature[1]. It is insoluble in water but highly soluble in aprotic organic solvents[1].
Synthesis Workflow and Mechanistic Causality
The synthesis of (1-Chloro-2-nitroethenyl)benzene is typically achieved through a two-step halogenation-dehydrohalogenation sequence starting from
Experimental Protocol: Self-Validating Synthesis
Step 1: Chlorination
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Dissolve
-nitrostyrene (1.0 eq) in anhydrous chloroform ( ). Cool the reaction vessel to 0°C. -
Bubble
gas slowly into the solution until the starting material is consumed. Causality: is selected as a non-polar, non-nucleophilic solvent. It stabilizes the intermediate chloronium ion without competing for nucleophilic attack, ensuring the clean formation of the 1,2-dichloro-1-phenyl-2-nitroethane intermediate.
Step 2: Dehydrochlorination
-
Evaporate the
under reduced pressure and redissolve the crude intermediate in anhydrous Tetrahydrofuran (THF). -
Add Triethylamine (
, 1.1 eq) dropwise at room temperature. Stir for 2 hours. Causality: is a sterically hindered, non-nucleophilic base. It selectively abstracts the highly acidic proton at the C2 position (alpha to the nitro group) without attacking the electrophilic C1 carbon. THF facilitates the precipitation of the byproduct (triethylammonium chloride), driving the equilibrium forward via Le Chatelier's principle.
Validation Checkpoint:
Monitor the dehydrochlorination via Thin Layer Chromatography (TLC). The disappearance of the dichloro intermediate and the emergence of a new, UV-active spot confirms reaction progress. Post-workup, validate the structural integrity via
Figure 1: Synthesis workflow of (1-Chloro-2-nitroethenyl)benzene from β-nitrostyrene.
Reactivity & Mechanistic Pathways
The dominant reaction pathway for (1-Chloro-2-nitroethenyl)benzene is the Addition-Elimination (
Mechanism of Action:
-
Addition (Rate-Determining Step): The nucleophile attacks the electrophilic C1 carbon. The
-electrons of the double bond are pushed onto the C2 carbon, forming a resonance-stabilized nitronate intermediate (a carbanion alpha to the nitro group). -
Elimination (Fast): The nitronate intermediate collapses, reforming the C=C double bond and expelling the chloride ion (
), driving the reaction to completion.
Figure 2: Addition-elimination mechanism for nucleophilic vinylic substitution at C1.
Stability, Storage, and Degradation Kinetics
Maintaining the structural integrity of (1-Chloro-2-nitroethenyl)benzene requires strict environmental controls due to its inherent instability under specific conditions. Safety data indicates that the compound may be harmful if inhaled or ingested, necessitating appropriate handling precautions[1].
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Photochemical Degradation: Exposure to UV or broad-spectrum visible light induces
transitions, leading to isomerization (interconversion between cis and trans isomers)[2]. Prolonged exposure causes radical-mediated dimerization. -
Hydrolytic Degradation: In the presence of ambient moisture and base, the compound can undergo hydrolysis. Water acts as a nucleophile, substituting the chloride to form an enol, which rapidly tautomerizes to an
-nitroacetophenone derivative, fundamentally destroying the reactive alkene pharmacophore.
Self-Validating Storage Protocol
To ensure trustworthiness in experimental outcomes, implement the following closed-loop validation storage system:
-
Atmosphere: Store under Argon (heavier than
, providing a superior protective blanket against ambient moisture). -
Temperature: Maintain at 2-8°C to suppress thermal polymerization kinetics.
-
Vessel: Use amber glass vials to block UV transmission.
-
Validation Checkpoint: Before deploying stored batches in sensitive syntheses, run a rapid FT-IR analysis. The presence of a sharp alkene C=C stretch (~1600
) and strong asymmetric/symmetric stretches (~1520 and 1340 ) confirms integrity. The appearance of a strong carbonyl stretch (~1700 ) indicates hydrolytic degradation, mandating batch disposal.
Quantitative Data Summaries
Table 1: Physicochemical Properties of (1-Chloro-2-nitroethenyl)benzene
| Property | Value | Causality / Implication for Handling |
| CAS Number | 1199-21-9[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | Indicates high degree of unsaturation and heteroatom presence. | |
| Molecular Weight | 183.59 g/mol [3] | Used for precise stoichiometric calculations in synthesis. |
| LogP | 3.02[4] | Highly lipophilic; dictates choice of non-polar extraction solvents. |
| Topological Polar Surface Area | 45.82 Ų[4] | Moderate polarity driven entirely by the nitro group. |
| H-Bond Acceptors / Donors | 2 / 0[3] | Hydrophobic; requires non-polar or aprotic polar solvents. |
| Physical State | Yellow/Brown Solid[1] | Coloration is due to the extended conjugated |
Applications in Drug Development
In medicinal chemistry and drug development, (1-Chloro-2-nitroethenyl)benzene serves as a highly versatile building block[1]. By reacting it with bifunctional nucleophiles (e.g., ortho-phenylenediamines or amino-thiols), researchers can rapidly assemble complex heterocyclic scaffolds such as quinoxalines, benzothiazines, and indoles. The ability to install a nitro group simultaneously provides a synthetic handle for subsequent reduction to primary amines, enabling further derivatization in structure-activity relationship (SAR) studies.
References
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[1] Title: CAS 1199-21-9: (1-Chloro-2-nitroethenyl)benzene | Source: CymitQuimica | URL: 1
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[4] Title: cas号: 1199-21-9 ,名称: (1-chloro-2-nitroethenyl)benzene | Source: Huaxuejia | URL: 4
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[3] Title: Benzene, (1-chloro-1-propenyl)-, (E)- Suppliers & Manufacturers | Source: Chemical Register | URL: 3
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[2] Title: trans-alpha-CHLORO-beta-NITROSTYRENE | Source: SpectraBase | URL: 2
